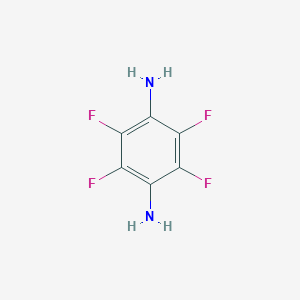

1,4-Benzenediamine, 2,3,5,6-tetrafluoro-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-, and related compounds involves complex chemical processes. For instance, the synthesis and properties of polyfluoroaromatic compounds have been explored, highlighting methods like the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene to produce sterically hindered bis(phosphoryl) derivatives (Sasaki, Tanabe, & Yoshifuji, 1999). Moreover, reactions of polyfluorochalcones with o- and p-phenylenediamines have led to the synthesis of polyfluorinated 2,4-diaryl-2,3-dihydrobenzo-1H-1,5-diazepines, showcasing the compound's versatility as an intermediate for further chemical synthesis (Borodina & Orlova, 2015).

Molecular Structure Analysis

The molecular structure of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-, and its derivatives has been a significant area of research. Studies have shown that the fluorination of the benzene ring influences the electron distribution, affecting the compound's reactivity and interactions. For instance, the synthesis, optical properties, and crystal structures of selectively fluorinated compounds have been analyzed to understand the effect of fluorination on molecular packing and phase behavior (Fasina et al., 2004).

Chemical Reactions and Properties

1,4-Benzenediamine, 2,3,5,6-tetrafluoro- is involved in a variety of chemical reactions, highlighting its chemical properties. For example, reactions of fluorophosphoranes with ethylenediamine derivatives demonstrate the compound's ability to undergo nucleophilic substitution and form stabilized azonium hexafluorophosphates (Kaukorat, Jones, & Schmutzler, 1991). Such reactions underscore the compound's utility in synthesizing complex fluorinated structures.

Applications De Recherche Scientifique

Application 1: Synthesis of Benzimidazoles

- Summary of the Application: Benzimidazole and its derivatives have been studied for over a hundred years due to their wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-tubercular, anti-HIV, anti-diabetic, anti-oxidant, anticancer, anti-inflammatory, analgesic antileishmanial, and antihistaminic agents . The synthesis of benzimidazole using nanocatalyst or nanostructures has been a field of high interest to organic and medicinal chemists .

- Methods of Application: The catalytical system is applied for the synthesis of benzimidazoles and benzothiazoles via furan-2-carboxaldehydes, o-phenylenediamines, and 2-aminothiophenol . The advantages of this protocol are short reaction times, mild conditions, good to excellent yields, and low amount of nanocatalyst .

- Results or Outcomes: The synthesis of benzimidazole using nanocatalyst or nanostructures has been developed, providing a more efficient and environmentally friendly method .

Application 2: Synthesis of Organocatalysts

- Summary of the Application: A four-step synthesis process of bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor was developed .

- Methods of Application: The synthesis process involves nucleophilic aromatic substitution of the 2-fluoronitrobenzene derivative with the commercial (1R,2R)-cyclohexane-1,2-diamine, followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group .

- Results or Outcomes: The prepared organocatalysts were tested in the Michael addition of acetylacetone to trans-β-nitrostyrene, yielding the addition product with incomplete conversions (up to 93%) and enantioselectivities of up to 41% ee .

Safety And Hazards

1,4-Benzenediamine, 2,3,5,6-tetrafluoro- can cause skin irritation and serious eye irritation . It is recommended to handle the compound with appropriate personal protective equipment, including protective gloves and eye protection . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .

Propriétés

IUPAC Name |

2,3,5,6-tetrafluorobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFYRXJKYAVFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061611 | |

| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |

CAS RN |

1198-64-7 | |

| Record name | 2,3,5,6-Tetrafluoro-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diaminotetrafluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluorobenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)